molecular formula C24H22F3NO3S B11628714 Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11628714
M. Wt: 461.5 g/mol
InChI Key: JUISVYCQDRDJNL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like piperidine. The reaction is carried out under reflux conditions to ensure the formation of the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-methyl-5-oxo-7-(furan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-chlorophenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity

Properties

Molecular Formula

C24H22F3NO3S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H22F3NO3S/c1-3-31-23(30)20-13(2)28-17-11-15(19-5-4-10-32-19)12-18(29)22(17)21(20)14-6-8-16(9-7-14)24(25,26)27/h4-10,15,21,28H,3,11-12H2,1-2H3

InChI Key

JUISVYCQDRDJNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(F)(F)F)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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